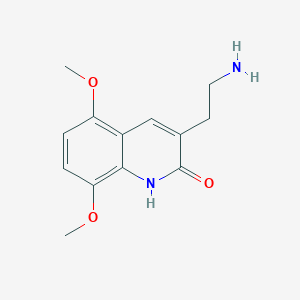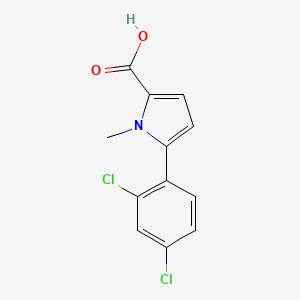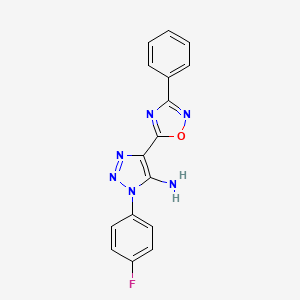
1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, or 2F-PODA, is a synthetic chemical compound that has been studied extensively due to its potential applications in scientific research. Its chemical structure is composed of a 1-fluorophenyl group, a 4-phenyl-1,2,4-oxadiazol-5-yl group, and a 1H-1,2,3-triazol-5-amine group. This compound has been found to exhibit a wide range of biochemical and physiological effects and has been used in various laboratory experiments.
Scientific Research Applications
2F-PODA has been found to have numerous applications in scientific research. It has been used as a substrate for the development of new enzyme inhibitors, as a ligand for metal-catalyzed reactions, and as a reagent for the synthesis of various heterocyclic compounds. It has also been used to study the structure-activity relationships of various compounds and to investigate the potential therapeutic effects of various drugs.
Mechanism of Action
The mechanism of action of 2F-PODA is not yet fully understood. However, it is believed that it binds to specific receptors in the body, which leads to the activation of various biochemical pathways. This, in turn, leads to the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
2F-PODA has been found to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. It has also been found to have a stimulatory effect on the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP). In addition, it has been shown to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
Advantages and Limitations for Lab Experiments
2F-PODA has several advantages for laboratory experiments. It is relatively easy to synthesize, and its structure-activity relationships are well understood. In addition, it is relatively non-toxic and can be used in a variety of laboratory settings. However, there are some limitations to its use. For example, it can be difficult to obtain in large quantities, and it is not always stable in the presence of certain chemicals.
Future Directions
The potential applications of 2F-PODA are still being explored. Future research may focus on developing new enzyme inhibitors based on the structure of 2F-PODA, as well as investigating its potential therapeutic effects. Additionally, further studies may be conducted to explore the structure-activity relationships of various compounds and to investigate the potential pharmacological effects of 2F-PODA. Finally, it may be possible to develop new synthetic methods for the production of 2F-PODA in order to increase its availability for laboratory experiments.
Synthesis Methods
2F-PODA can be synthesized via a two-step reaction process. The first step involves the reaction of 2-fluorobenzaldehyde and 4-chloro-3-phenyl-1,2,4-oxadiazol-5-amine, which produces 2-fluoro-4-chloro-3-phenyl-1,2,4-oxadiazol-5-ylbenzaldehyde. This product is then reacted with hydrazine hydrate to produce the desired 2F-PODA.
properties
IUPAC Name |
3-(2-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-11-8-4-5-9-12(11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-6-2-1-3-7-10/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFSHJREBIZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)


![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524678.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)


![1-ethyl-3-{[(2Z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}pyridin-1-ium iodide](/img/structure/B6524723.png)
![6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6524726.png)
![(2Z)-6-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6524737.png)